Cas no 112211-92-4 ((R)-2-Isopropylamino-2-phenylethanol)

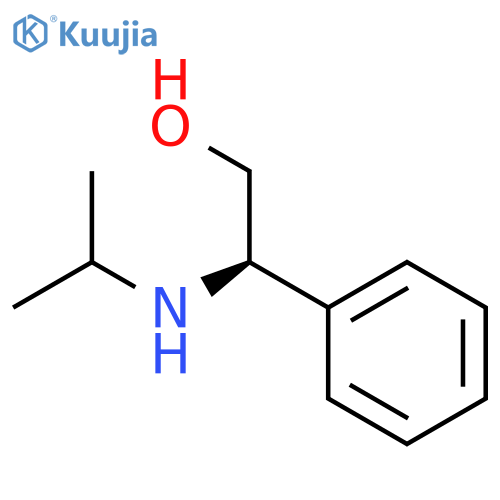

112211-92-4 structure

商品名:(R)-2-Isopropylamino-2-phenylethanol

CAS番号:112211-92-4

MF:C11H17NO

メガワット:179.258783102036

MDL:MFCD00671548

CID:129566

PubChem ID:87571826

(R)-2-Isopropylamino-2-phenylethanol 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol, b-[(1-methylethyl)amino]-, (bR)-

- (R)-2-Isopropylamino-2-phenylethanol

- (2R)-2-phenyl-2-(propan-2-ylamino)ethanol

- (R)-2-(Isopropylamino)-2-phenylethanol

- PubChem8175

- (R)-beta-(Isopropylamino)benzeneethanol

- I0476

- (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol

- (2R)-2-(Isopropylamino)-2-phenylethanol, AldrichCPR

- (2R)-2-(Isopropylamino)-2-phenylethanol AldrichCPR

- MFCD00671548

- AKOS015838380

- 112211-92-4

- SCHEMBL7895755

- DTXSID00506153

- J-002729

- AKOS015890117

- F16663

- AS-62691

- A2247

- XFSCVCVPECOHBL-NSHDSACASA-N

-

- MDL: MFCD00671548

- インチ: 1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1

- InChIKey: XFSCVCVPECOHBL-NSHDSACASA-N

- ほほえんだ: O([H])C([H])([H])[C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 179.13100

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.000±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 75.0 to 79.0 deg-C

- ふってん: 294.8±20.0 ºC (760 Torr),

- フラッシュポイント: 104.1±12.4 ºC,

- 屈折率: 1.523

- ようかいど: 微溶性(16 g/l)(25ºC)、

- PSA: 32.26000

- LogP: 2.10890

(R)-2-Isopropylamino-2-phenylethanol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38-43-22

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- セキュリティ用語:S26-36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(R)-2-Isopropylamino-2-phenylethanol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(R)-2-Isopropylamino-2-phenylethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB144746-1 g |

(R)-2-Isopropylamino-2-phenylethanol, 98%; . |

112211-92-4 | 98% | 1g |

€106.90 | 2023-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CW322-1g |

(R)-2-Isopropylamino-2-phenylethanol |

112211-92-4 | 98.0%(GC&T) | 1g |

¥519.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I121110-5g |

(R)-2-Isopropylamino-2-phenylethanol |

112211-92-4 | 98% | 5g |

¥1205.90 | 2023-09-02 | |

| Alichem | A019120334-10g |

(R)-2-(Isopropylamino)-2-phenylethanol |

112211-92-4 | 95% | 10g |

$422.38 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13730-5g |

(R)-2-(Isopropylamino)-2-phenylethanol |

112211-92-4 | 5g |

¥2688.0 | 2021-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296200A-25 g |

(R)-2-Isopropylamino-2-phenylethanol, |

112211-92-4 | 25g |

¥11,846.00 | 2023-07-10 | ||

| eNovation Chemicals LLC | D747496-25g |

(R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL |

112211-92-4 | 98.0% | 25g |

$840 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296200A-25g |

(R)-2-Isopropylamino-2-phenylethanol, |

112211-92-4 | 25g |

¥11846.00 | 2023-09-05 | ||

| 1PlusChem | 1P003CPT-25g |

(R)-2-ISOPROPYLAMINO-2-PHENYLETHANOL |

112211-92-4 | >98.0%(GC)(T) | 25g |

$715.00 | 2025-02-19 | |

| Ambeed | A132019-5g |

(R)-2-(Isopropylamino)-2-phenylethanol |

112211-92-4 | 95% | 5g |

$212.0 | 2025-03-18 |

(R)-2-Isopropylamino-2-phenylethanol 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

112211-92-4 ((R)-2-Isopropylamino-2-phenylethanol) 関連製品

- 1063734-78-0((S)-2-(Ethylamino)-2-phenylethanol)

- 14231-57-3((R)-(−)-N-Benzyl-2-phenylglycinol)

- 80548-31-8(2-(1-Phenyl-ethylamino)ethanol)

- 84773-28-4((R)-2-(Methylamino)-2-phenylethanol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112211-92-4)(R)-2-Isopropylamino-2-phenylethanol

清らかである:99%/99%

はかる:5g/25g

価格 ($):174.0/608.0